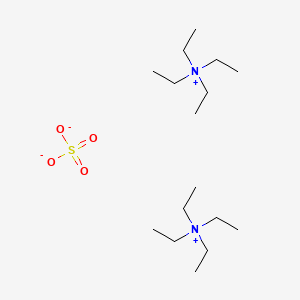
Tetraethylammonium sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethylammonium sulphate is a quaternary ammonium compound with the chemical formula (C₂H₅)₄N₂SO₄. It consists of two tetraethylammonium cations and one sulphate anion. This compound is known for its use in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethylammonium sulphate can be synthesized through the reaction of tetraethylammonium hydroxide with sulphuric acid. The reaction is typically carried out in an aqueous solution, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting tetraethylammonium chloride with sodium sulphate in an aqueous medium. The reaction mixture is then filtered to remove sodium chloride, and the this compound is obtained by evaporating the water.
Types of Reactions:
Oxidation: this compound does not readily undergo oxidation due to the stability of the tetraethylammonium cation.
Reduction: Similarly, it is resistant to reduction.
Substitution: The compound can undergo substitution reactions where the tetraethylammonium cation is replaced by other cations in the presence of suitable reagents.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve the use of strong acids or bases to facilitate the exchange of cations.
Major Products:
- The major products of substitution reactions involving this compound are other quaternary ammonium salts.
Scientific Research Applications
Tetraethylammonium sulphate is widely used in scientific research due to its ability to block potassium channels. This property makes it valuable in the study of ion channel function in biological systems. Additionally, it is used as a phase-transfer catalyst in organic synthesis and as an electrolyte in electrochemical applications.
Applications in Various Fields:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of other quaternary ammonium compounds.
Biology: Employed in the study of ion channels and membrane transport processes.
Medicine: Investigated for its potential therapeutic effects, although its use is limited due to toxicity.
Industry: Utilized in electrochemical applications and as a template for the synthesis of zeolites.
Mechanism of Action
Tetraethylammonium sulphate exerts its effects primarily by blocking potassium channels. The tetraethylammonium cation binds to the pore of the potassium channel, preventing the flow of potassium ions. This action disrupts the normal function of the channel, making it a useful tool in the study of ion channel physiology.
Molecular Targets and Pathways:
Potassium Channels: The primary target of this compound.
Pathways: Inhibition of potassium channels affects various physiological processes, including nerve signal transmission and muscle contraction.
Comparison with Similar Compounds
Tetramethylammonium: Smaller cation, used in similar applications but with different properties.
Tetrabutylammonium: Larger cation, more lipophilic, used in phase-transfer catalysis and as an electrolyte.
Tetraethylammonium sulphate stands out due to its balance of size and hydrophilicity, making it particularly effective in certain scientific and industrial applications.
Properties
CAS No. |
2604-85-5 |
|---|---|
Molecular Formula |
C8H20NO4S- |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tetraethylazanium;sulfate |
InChI |
InChI=1S/C8H20N.H2O4S/c1-5-9(6-2,7-3)8-4;1-5(2,3)4/h5-8H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2 |
InChI Key |
CREVBWLEPKAZBH-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
CC[N+](CC)(CC)CC.[O-]S(=O)(=O)[O-] |
Key on ui other cas no. |
2604-85-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















